N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride
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Overview
Description
N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenoxy and methoxyethanamine groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Dichlorophenoxyacetic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
- N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine
- N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
Uniqueness
N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride is unique due to its specific combination of dichlorophenoxy and methoxyethanamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,6-dichlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c1-15-7-5-14-6-8-16-11-9(12)3-2-4-10(11)13;/h2-4,14H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGQVMPMPVKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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